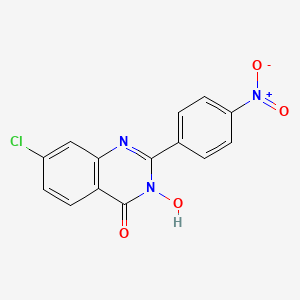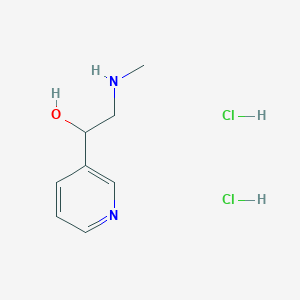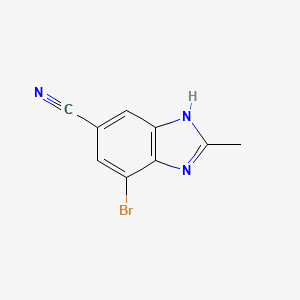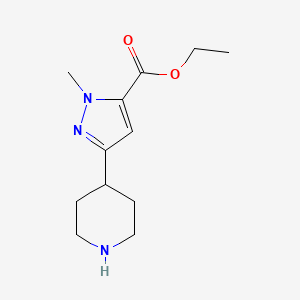
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, also known as 7-CNQ, is a synthetic quinazolinone derivative with a wide range of potential applications in the field of scientific research and development. 7-CNQ is a highly versatile compound, capable of acting as a substrate for various enzymes, a ligand for receptors, and a functional group in various chemical reactions. As a result, 7-CNQ has been studied extensively in the past few decades, and has been found to have numerous biochemical and physiological effects.
科学的研究の応用
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a versatile compound with numerous scientific research applications. It has been used as a substrate for various enzymes, such as cytochrome P450, and as a ligand for various receptors, such as the nicotinic acetylcholine receptor. 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has also been used in various chemical reactions, such as the synthesis of other quinazolinone derivatives. Furthermore, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has been used to study the pharmacological properties of various drugs, such as morphine, and to investigate the role of various enzymes and receptors in various physiological processes.
作用機序
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone acts as a substrate for various enzymes, such as cytochrome P450, and as a ligand for various receptors, such as the nicotinic acetylcholine receptor. When 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone binds to these enzymes and receptors, it can alter their activity and thus affect various biochemical and physiological processes. For example, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can increase the activity of cytochrome P450, leading to an increased metabolism of various drugs. Similarly, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can increase the activity of the nicotinic acetylcholine receptor, leading to an increased release of acetylcholine and thus an increased activity of the nervous system.
Biochemical and Physiological Effects
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has been found to have numerous biochemical and physiological effects. It has been found to increase the activity of cytochrome P450, leading to an increased metabolism of various drugs. It has also been found to increase the activity of the nicotinic acetylcholine receptor, leading to an increased release of acetylcholine and thus an increased activity of the nervous system. Furthermore, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has been found to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of various diseases, such as diabetes and hypertension.
実験室実験の利点と制限
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has numerous advantages for lab experiments. It is a highly versatile compound, capable of acting as a substrate for various enzymes, a ligand for receptors, and a functional group in various chemical reactions. Furthermore, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is relatively stable and can be easily synthesized in the lab. However, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone also has some limitations for lab experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Furthermore, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a potent compound and can be toxic if not handled properly.
将来の方向性
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has numerous potential future directions. It can be further studied for its pharmacological properties and its potential to be used as a drug. It can also be further studied for its potential to be used in the treatment of various diseases, such as diabetes and hypertension. Furthermore, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can be further studied for its potential to be used as a substrate for various enzymes, a ligand for receptors, and a functional group in various chemical reactions. Finally, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can be further studied for its potential to be used in the synthesis of other quinazolinone derivatives.
合成法
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can be synthesized via a two-step process. The first step involves the formation of a quinazolinone ring by the reaction of 4-nitrophenylhydrazine with 6-chloro-3-hydroxyquinoline. The second step involves the replacement of the chlorine atom of the quinazolinone ring with the nitro group from the 4-nitrophenylhydrazine. This reaction is catalyzed by a base, such as potassium carbonate, and yields 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone as the final product.
特性
IUPAC Name |
7-chloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O4/c15-9-3-6-11-12(7-9)16-13(17(20)14(11)19)8-1-4-10(5-2-8)18(21)22/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCMWMQKJAGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2460413.png)
![2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2460414.png)


![1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2460419.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2460420.png)
![1-[(1S)-1-Phenylethyl]-N-[2-[2-[[1-[(1S)-1-phenylethyl]pyrrole-2-carbonyl]amino]ethyldisulfanyl]ethyl]pyrrole-2-carboxamide](/img/structure/B2460421.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2460428.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2460430.png)
![1-[3-(4-Benzylpiperazin-1-yl)propanoylamino]-3-(3-chlorophenyl)urea](/img/structure/B2460431.png)

![2-Chloro-1-(2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2460436.png)